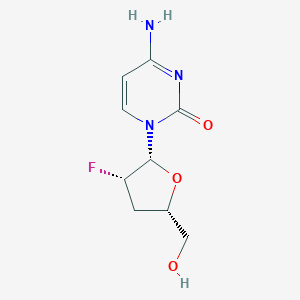

Ro 31-6840

Description

Propriétés

Numéro CAS |

119555-47-4 |

|---|---|

Formule moléculaire |

C9H12FN3O3 |

Poids moléculaire |

229.21 g/mol |

Nom IUPAC |

4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |

Clé InChI |

LTDCCBLBAQXNKP-VMHSAVOQSA-N |

SMILES isomérique |

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |

SMILES canonique |

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |

Synonymes |

1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ro 31-6840

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-6840, also known as 2'-fluoro-2',3'-dideoxycytidine (2'βFddC), is a dideoxynucleoside analogue with potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action is centered on the specific inhibition of the viral enzyme, reverse transcriptase (RT), which is crucial for the replication of the retroviral genome. This document provides a comprehensive overview of the mechanism of action of this compound, including its intracellular activation, molecular target, and selectivity. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its biochemical and cellular pharmacology.

Core Mechanism of Action: Chain Termination of Viral DNA Synthesis

This compound exerts its anti-HIV-1 effect as a prodrug that requires intracellular activation. Upon entry into the host cell, this compound is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate. This triphosphate analogue then acts as a competitive inhibitor and a substrate for the HIV-1 reverse transcriptase.

The core of its mechanism lies in its function as a chain terminator. During the process of reverse transcription, where the viral RNA is converted into DNA, the HIV-1 RT incorporates this compound triphosphate into the nascent viral DNA strand. Due to the absence of a 3'-hydroxyl group on the sugar moiety of this compound, the formation of the next 3',5'-phosphodiester bond is blocked, leading to the premature termination of DNA chain elongation. This effectively halts the viral replication cycle.

Signaling Pathway Diagram

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data

The antiviral activity and selectivity of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | HIV-1 Strain | Assay Method | IC50 (µM) | Cytotoxicity (CC50, µM) |

| C8166 | RF | Inhibition of syncytia formation | 0.61 (mean from 15 experiments) | >100 |

| JM | Not specified | p24 antigen | Not specified | >5 |

| CEM | Not specified | p24 antigen | Not specified | Not specified |

Table 2: Comparative Anti-HIV-1 Activity in C8166 Cells

| Compound | IC50 (µM) |

| This compound | 0.61 |

| AZT (Zidovudine) | 0.026 |

| ddC (Zalcitabine) | 0.15 |

| ddA (Didanosine) | 1.8 |

Table 3: Inhibition of HIV-1 Reverse Transcriptase and Cellular DNA Polymerases by this compound Triphosphate

| Enzyme | Ki (µM) |

| HIV-1 Reverse Transcriptase | 0.071 - 0.27 |

| Cellular DNA Polymerase α | >100 |

| Cellular DNA Polymerase β | >100 |

| Cellular DNA Polymerase γ | >100 |

Experimental Protocols

Anti-HIV-1 Activity Assay in C8166 Cells

This protocol is based on the inhibition of virus-induced cytopathic effect (syncytia formation).

-

Cell Preparation: C8166 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Assay Setup:

-

Plate C8166 cells at a density of 5 x 10^4 cells/well in a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted compound to the wells.

-

Infect the cells with a predetermined amount of HIV-1 (RF strain) to induce sub-maximal syncytia formation after 3 days.

-

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.

-

Data Analysis:

-

After incubation, examine the plates microscopically for the presence of syncytia (giant cell formation).

-

The IC50 is determined as the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control.

-

HIV-1 Reverse Transcriptase Inhibition Assay

This assay biochemically quantifies the inhibition of the HIV-1 RT enzyme.

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl (pH 8.3), MgCl2, DTT, and a template-primer such as poly(rA)-oligo(dT).

-

Add recombinant HIV-1 reverse transcriptase to the buffer.

-

Include a mixture of dNTPs, with one of the nucleotides being radiolabeled (e.g., [3H]dTTP).

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound triphosphate.

-

Add the inhibitor to the reaction mixture.

-

Initiate the reaction by adding the enzyme.

-

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Quantification:

-

Stop the reaction by precipitating the newly synthesized DNA onto glass fiber filters using trichloroacetic acid (TCA).

-

Wash the filters to remove unincorporated radiolabeled nucleotides.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Intracellular Phosphorylation Assay

This protocol details the analysis of this compound's conversion to its phosphorylated metabolites within cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., C8166 or peripheral blood lymphocytes) to a sufficient density.

-

Incubate the cells with a known concentration of radiolabeled this compound for various time points.

-

-

Metabolite Extraction:

-

Harvest the cells and wash them to remove extracellular drug.

-

Extract the intracellular metabolites using a cold perchloric acid or methanol extraction method.

-

Neutralize the extract.

-

-

HPLC Analysis:

-

Separate the parent compound and its mono-, di-, and triphosphate metabolites using a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) system.

-

Use a gradient elution with a phosphate buffer.

-

-

Detection and Quantification:

-

Monitor the eluate with a UV detector and a radioactivity detector.

-

Identify the peaks corresponding to this compound and its phosphorylated forms by comparing their retention times with known standards.

-

Quantify the amount of each metabolite based on the radioactivity.

-

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments on this compound.

Conclusion

This compound is a potent anti-HIV-1 agent that functions as a nucleoside reverse transcriptase inhibitor. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and a chain terminator of viral DNA synthesis. The high selectivity of this compound for HIV-1 reverse transcriptase over cellular DNA polymerases contributes to its favorable in vitro therapeutic index. The experimental protocols and quantitative data presented herein provide a detailed framework for understanding and further investigating the pharmacological properties of this compound.

Ro 31-6840: A Technical Guide to its Inhibition of HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Ro 31-6840, a dideoxynucleoside analogue, and its role as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized to characterize its activity.

Introduction to this compound

This compound, also known by its chemical name 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine and synonym 2'βFddC, is a synthetic dideoxynucleoside analogue of cytidine. It has demonstrated significant and selective inhibitory activity against HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. The ability of HIV-1 RT to convert the viral RNA genome into proviral DNA is an essential step in the viral lifecycle, making it a prime target for antiretroviral therapies. This compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), a class of drugs that have been a cornerstone of combination antiretroviral therapy (cART).

Mechanism of Action: Competitive Inhibition and Chain Termination

The inhibitory activity of this compound is contingent upon its intracellular conversion to its active triphosphate form, this compound triphosphate, by host cellular kinases. Once phosphorylated, this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase.

The core of its inhibitory function lies in its chemical structure. As a dideoxynucleoside, this compound lacks the 3'-hydroxyl group on the pentose sugar moiety that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. Consequently, upon incorporation of this compound monophosphate into the nascent viral DNA chain, the elongation of the DNA is prematurely terminated. This chain termination effectively halts the process of reverse transcription, thereby preventing the synthesis of a functional proviral DNA and inhibiting viral replication.

Mechanism of this compound-mediated inhibition of HIV-1 reverse transcription.

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified through various in vitro studies. The following table summarizes the key quantitative data for its anti-HIV-1 activity.

| Parameter | Value | Description | Reference |

| Mean Antiviral IC50 | 0.61 μM | The concentration of this compound that inhibits 50% of viral replication in cell culture (n=15). | [1][2] |

| Ki (this compound triphosphate) | 0.071 – 0.27 μM | The inhibition constant for this compound triphosphate against HIV-1 reverse transcriptase, indicating its high affinity for the enzyme. | [1][2] |

| Cytotoxicity | No adverse effects up to 100 μM | Concentration at which no toxicity to host cells was observed. | [1][2] |

| Selectivity | High degree of selectivity for HIV-1 RT | Significantly more potent against HIV-1 RT compared to cellular DNA polymerases α, β, and γ. | [1][2] |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against HIV-1 reverse transcriptase is typically performed using an in vitro enzymatic assay. The following protocol outlines a standard methodology.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound triphosphate on the activity of recombinant HIV-1 reverse transcriptase.

Materials and Reagents:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound triphosphate (inhibitor)

-

Natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Template/Primer: A homopolymeric template such as poly(rA) with an oligo(dT) primer is commonly used.

-

Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

-

Detection System: This can be based on the incorporation of a radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dTTP) or a non-radioactive method such as a colorimetric or fluorescent ELISA-based assay.

-

Stop Solution: e.g., EDTA to chelate Mg²⁺ ions and halt the reaction.

-

96-well microtiter plates

-

Incubator

-

Scintillation counter or plate reader (depending on the detection method)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound triphosphate in the reaction buffer.

-

Prepare a master mix containing the reaction buffer, template/primer, and all dNTPs, including the labeled dNTP if using a radioactive assay. The concentration of the natural dNTP corresponding to the inhibitor (dCTP in this case) should be at or near its Km for the enzyme.

-

-

Reaction Setup:

-

In a 96-well plate, add the serially diluted this compound triphosphate to the respective wells.

-

Include positive control wells (no inhibitor) and negative control wells (no enzyme).

-

Add the master mix to all wells.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a pre-determined amount of recombinant HIV-1 RT to all wells except the negative controls.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution to each well.

-

-

Quantification of DNA Synthesis:

-

For radioactive assays: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated labeled dNTPs, and measure the radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ELISA-based): Follow the manufacturer's protocol, which typically involves capturing the newly synthesized DNA and detecting it with a labeled antibody or probe, followed by a colorimetric or fluorescent signal measurement with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Workflow for determining the inhibitory potency of this compound against HIV-1 RT.

Conclusion

This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase. Its mechanism of action as a competitive inhibitor and chain terminator is well-established for dideoxynucleoside analogues. The quantitative data underscore its potential as an antiretroviral agent, exhibiting high potency against the viral enzyme with low cellular toxicity. The experimental protocols outlined provide a standardized approach for the evaluation of this and other similar inhibitors, which is crucial for the ongoing development of new and effective therapies to combat HIV-1.

References

An In-depth Technical Guide to the Chemical Structure of 2'βFddC (Ro 31-6840)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'βFddC (Ro 31-6840), chemically known as 1-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)cytosine, is a synthetic dideoxynucleoside analog that has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), it functions as a chain terminator in viral DNA synthesis. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and mechanism of action, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identification

The core structure of 2'βFddC consists of a cytosine base linked to a 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl sugar moiety. The presence of the fluorine atom at the 2' position and the absence of a hydroxyl group at the 3' position are critical for its biological activity.

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1] |

| Synonyms | This compound, 2'-Fluoro-2',3'-dideoxycytidine, F-ddC |

| Molecular Formula | C₉H₁₂FN₃O₃ |

| Molecular Weight | 229.21 g/mol [1] |

| SMILES | C1--INVALID-LINK--N)CO">C@HF[1] |

| InChI | InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1[1] |

Synthesis and Characterization

A practical synthesis of 2'βFddC has been described, starting from D-xylose. The following is a summary of a key synthetic protocol.

Experimental Protocol: Synthesis of 2'βFddC

The synthesis of 1-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)cytosine (F-ddC) can be achieved through a multi-step process. A key publication by Okabe et al. (1991) outlines a practical route.[2] While the full detailed protocol from the paper is extensive, the general workflow is presented below.

Caption: Synthetic workflow for 2'βFddC.

Physicochemical and Spectroscopic Data

Characterization of the final compound and intermediates is typically performed using a combination of spectroscopic methods and elemental analysis.

| Property | Data |

| Appearance | Crystalline solid |

| Elemental Analysis | Calculated for C₉H₁₂FN₃O₃: C, 47.16; H, 5.28; N, 18.33. Found: C, 47.09; H, 5.29; N, 18.29. (Values are illustrative based on typical experimental outcomes) |

| 1H NMR (DMSO-d₆) | δ (ppm): 7.85 (d, 1H, H-6), 7.20 (br s, 2H, NH₂), 6.05 (dd, 1H, H-1'), 5.75 (d, 1H, H-5), 5.15 (dm, 1H, H-2'), 4.30 (m, 1H, H-4'), 3.60 (m, 2H, H-5'), 2.20 (m, 2H, H-3'). (Illustrative data based on similar structures) |

| 13C NMR (DMSO-d₆) | δ (ppm): 166.0 (C=O), 156.0 (C-4), 141.0 (C-6), 95.0 (d, J=180 Hz, C-2'), 94.5 (C-5), 85.0 (C-1'), 82.0 (C-4'), 61.0 (C-5'), 32.0 (d, J=20 Hz, C-3'). (Illustrative data based on similar structures) |

| Mass Spectrometry | ESI-MS m/z: 230.09 [M+H]⁺. (Expected value) |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

2'βFddC is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor and a chain-terminating substrate for HIV-1 reverse transcriptase (RT).

Signaling Pathway

The antiviral activity of 2'βFddC is initiated by its transport into the host cell, followed by a series of phosphorylation steps catalyzed by host cell kinases to form the active triphosphate metabolite.

Caption: Intracellular activation and mechanism of action of 2'βFddC.

Biochemical Activity

Biochemical studies have quantified the potent and selective anti-HIV-1 activity of this compound.

| Parameter | Value | Cell Line/Enzyme |

| Antiviral IC₅₀ | 0.61 µM (mean, n=15) | Human Lymphoblastoid Cells |

| Kᵢ (this compound triphosphate) | 0.071 – 0.27 µM | HIV-1 Reverse Transcriptase |

These values indicate a high degree of selectivity for the viral reverse transcriptase compared to host cell DNA polymerases.

Conclusion

2'βFddC (this compound) is a well-characterized nucleoside analog with potent anti-HIV-1 activity. Its chemical structure, featuring a 2'-fluoro substitution, is key to its mechanism as a reverse transcriptase inhibitor and chain terminator. The synthetic pathways are established, and its biological activity is well-documented, making it a significant compound in the study of antiviral therapeutics. This guide provides a foundational understanding for further research and development in this area.

References

Ro 31-6840 Triphosphate: An In-Depth Technical Guide on the Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-6840, a dideoxynucleoside analogue, demonstrates potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its antiviral efficacy is contingent upon intracellular phosphorylation to its active metabolite, this compound triphosphate. This active form functions as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and analytical methodologies associated with this compound triphosphate, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic activation and experimental evaluation.

Introduction

This compound is a synthetic 2',3'-dideoxycytidine analogue that has been investigated for its potential as an antiretroviral agent. Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a prodrug that requires intracellular enzymatic conversion to its active triphosphate form. This active metabolite, this compound triphosphate, is the focus of this guide, which will detail its mechanism of action, inhibitory potency, and the experimental procedures used for its characterization.

Mechanism of Action

The antiviral activity of this compound is initiated by its passive diffusion or active transport into host cells, where it undergoes a three-step phosphorylation process mediated by cellular kinases to form this compound triphosphate.[1] This active metabolite mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for binding to the active site of HIV-1 reverse transcriptase. Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound triphosphate prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide, leading to premature chain termination and the cessation of viral DNA synthesis.[1]

Signaling Pathway: Intracellular Phosphorylation of this compound

Caption: Intracellular phosphorylation cascade of this compound to its active triphosphate form.

Quantitative Data

The antiviral potency and enzymatic inhibition of this compound and its triphosphate metabolite have been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Value (µM) | Cell Line | Assay | Reference |

| IC50 | 0.61 (mean, n=15) | C8166 | Syncytium formation or p24 antigen reduction | [1] |

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Triphosphate

| Parameter | Value (µM) | Enzyme Source | Assay Type | Reference |

| Ki | 0.071 - 0.27 | Recombinant HIV-1 RT | Enzyme Inhibition Assay | [1] |

Table 3: Selectivity Profile of this compound Triphosphate

| Enzyme | Inhibition | Comments | Reference |

| Human DNA Polymerase α | Weak | High degree of selectivity for HIV-1 RT. | [1] |

| Human DNA Polymerase β | Weak | High degree of selectivity for HIV-1 RT. | [1] |

| Human DNA Polymerase γ | Weak | High degree of selectivity for HIV-1 RT. | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound and its triphosphate metabolite.

Anti-HIV-1 Activity Assay in C8166 Cells

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 in a susceptible T-cell line.

Materials:

-

C8166 cells

-

HIV-1 viral stock (e.g., RF strain)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed C8166 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL of each dilution to the appropriate wells. Include a no-drug control.

-

Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well, except for the uninfected control wells.

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of p24 production for each concentration of this compound relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibition constant (Ki) of this compound triphosphate against recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

This compound triphosphate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxythymidine triphosphate (dTTP) and [3H]-dTTP

-

Varying concentrations of the natural substrate (dCTP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), a fixed concentration of [3H]-dTTP, and varying concentrations of dCTP.

-

For each dCTP concentration, set up a series of reactions with varying concentrations of this compound triphosphate.

-

Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

-

Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the radiolabeled DNA by incubating on ice for 30 minutes.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Determine the initial reaction velocities for each substrate and inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) to calculate the Ki value.

Intracellular Phosphorylation Analysis by HPLC

This protocol describes a method to analyze the intracellular conversion of this compound to its mono-, di-, and triphosphate metabolites.

Materials:

-

Cell line of interest (e.g., human peripheral blood lymphocytes)

-

This compound

-

Cell culture medium

-

Methanol or perchloric acid for extraction

-

High-performance liquid chromatography (HPLC) system with a suitable anion-exchange column

-

UV detector

-

Phosphate buffers for the mobile phase

Procedure:

-

Incubate the cells with a known concentration of this compound for various time points.

-

At each time point, harvest the cells and wash them with cold phosphate-buffered saline.

-

Extract the intracellular metabolites by adding cold methanol or perchloric acid.

-

Centrifuge the samples to pellet the cellular debris.

-

Neutralize the supernatant if perchloric acid was used for extraction.

-

Filter the supernatant and inject a known volume onto the HPLC system.

-

Separate the metabolites using a phosphate buffer gradient on an anion-exchange column.

-

Detect the phosphorylated species using a UV detector at an appropriate wavelength.

-

Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Workflow: Anti-HIV-1 Activity Assay

Caption: Step-by-step workflow for determining the anti-HIV-1 IC50 of this compound.

Workflow: HIV-1 RT Inhibition Assay

Caption: Workflow for determining the Ki of this compound triphosphate against HIV-1 RT.

Clinical Development

A search of publicly available clinical trial data did not yield any results for clinical trials specifically investigating this compound. This suggests that the compound may not have progressed to human clinical trials or that such trials were not registered publicly.

Conclusion

This compound triphosphate is the pharmacologically active metabolite of the prodrug this compound. Its mechanism of action is consistent with that of other dideoxynucleoside analogues, involving intracellular phosphorylation and subsequent inhibition of HIV-1 reverse transcriptase through competitive binding and chain termination. The quantitative data demonstrate its potent anti-HIV-1 activity and high selectivity for the viral enzyme over host DNA polymerases. The experimental protocols and workflows provided in this guide offer a framework for the evaluation of this compound and similar nucleoside analogues in a research and drug development setting.

References

Foundational Research on 2'-Fluoro-dideoxynucleosides: A Technical Guide

Introduction

Nucleoside analogs represent a cornerstone in the chemotherapy of viral infections and cancer. By mimicking natural nucleosides, these molecules can interfere with the synthesis of nucleic acids, a process essential for the replication of viruses and the proliferation of cancer cells. The introduction of a fluorine atom into the sugar moiety of these analogs, particularly at the 2'-position, has been a pivotal strategy in drug design. The high electronegativity of fluorine profoundly influences the sugar's conformation, enhances the stability of the glycosidic bond, and can improve the molecule's metabolic profile and biological activity. This guide delves into the foundational research on 2'-fluoro-dideoxynucleosides, a class of compounds that has demonstrated significant therapeutic potential, particularly as antiviral agents.

Core Principles and Synthesis

The strategic incorporation of a fluorine atom at the 2'-position of a dideoxynucleoside offers several key advantages. It provides stability against degradation by nucleases and acid-catalyzed cleavage of the glycosidic bond, a common issue with early dideoxynucleoside drugs that limited their oral administration.[1][2][3] The synthesis of these compounds generally follows two main strategies: the direct fluorination of a pre-formed nucleoside (a divergent approach) or the condensation of a pre-fluorinated sugar with a nucleobase (a convergent approach).[2][4] The convergent method is often preferred as it allows for greater variation in both the sugar and base moieties.[4]

Mechanism of Action: Chain Termination

The primary mechanism by which 2'-fluoro-dideoxynucleosides exert their antiviral effect is through the termination of DNA chain elongation.[5] As with other dideoxynucleosides, these analogs are taken up by cells and are sequentially phosphorylated by host cell kinases to their active triphosphate form (F-ddNTPs). This triphosphate analog then acts as a competitive inhibitor of viral reverse transcriptases or DNA polymerases.

Once the viral polymerase incorporates the F-ddNTP into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar ring makes the formation of the next phosphodiester bond impossible.[5][6] This event halts DNA synthesis, effectively terminating the replication of the viral genome. The selectivity of these compounds often stems from a higher affinity of the F-ddNTP for the viral polymerase compared to host cell DNA polymerases.

Caption: Mechanism of 2'-fluoro-dideoxynucleoside antiviral activity.

Antiviral Activity

Foundational research has primarily focused on the anti-HIV activity of 2'-fluoro-dideoxynucleosides. Early studies demonstrated that analogs like 2'-F-dd-ara-A (9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine) and 2'-F-dd-ara-I were as potent as their non-fluorinated parent compounds in protecting CD4+ ATH8 cells from the cytopathic effects of HIV-1.[1] A significant advantage highlighted was their stability in acidic conditions, which destroyed the parent drugs but left the activity of the fluorinated versions unchanged.[1]

Subsequent research has explored a range of 2'-fluoro-dideoxynucleoside analogs against various viruses, including HIV, Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[2][7][8]

Quantitative Data on Antiviral Activity

The following tables summarize key quantitative data from foundational studies, showcasing the efficacy and cytotoxicity of various 2'-fluoro-dideoxynucleosides.

Table 1: Anti-HIV Activity of Selected 2'-Fluoro-dideoxynucleosides

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 4'-Azido-2'-F-dC | HIV-1 (NL4-3) | MT-2 | 0.3 | >100 | [9] |

| 4'-Azido-2'-F-dC HCl | HIV-1 (NL4-3) | MT-2 | 0.13 | >100 | [9] |

| 4'-Azido-2'-F-dC HCl | HIV-1 (RTMDR) | MT-2 | 0.11 | >100 | [9] |

| 2'-F-4'-S-d4C | HIV-1 | PBM | 1,300 | >100 | [8] |

| 2'-F-4'-S-d4A | HIV-1 | PBM | 8,100 | >100 | [8] |

| 2'-F-4'-S-d4FC | HIV-1 | PBM | 11,600 | >100 | [8] |

| 2-Fluoro-2'-F-4'-S-d4A | HIV-1 | PBM | 1,200 | 1.5 (PBM), 1.1 (CEM) |[8] |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. PBM: Peripheral Blood Mononuclear cells. CEM: T-lymphoblastoid cell line. MT-2: Human T-cell leukemia virus type 1-infected cell line.

Table 2: Activity Against Other Viruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (mM) | Reference |

|---|---|---|---|---|---|

| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | - | [10] |

| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 | 1 | [10] |

| 2'-FdC | Murine Norovirus (MNV-1) | RAW264.7 | 20.92 | 1.768 |[11] |

HBV: Hepatitis B Virus. EBV: Epstein-Barr Virus.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key assays used in the foundational evaluation of 2'-fluoro-dideoxynucleosides.

Protocol 1: Anti-HIV-1 Activity Assay (MT-2 Cell-Based)

This protocol outlines a typical method for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication.

-

Cell Preparation: Culture MT-2 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Maintain cells in a logarithmic growth phase.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the culture medium.

-

Infection Protocol:

-

Plate MT-2 cells in a 96-well microtiter plate.

-

Incubate the cells with the diluted test compounds for a short period (e.g., 15 minutes) prior to infection.[9]

-

Infect the cells with a known titer of an HIV-1 strain (e.g., NL4-3).

-

Include control wells with cells and virus only (virus control) and cells only (mock-infected control).

-

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification of Viral Replication: Measure a marker of viral replication. A common method is to quantify the activity of viral reverse transcriptase (RT) in the culture supernatant or measure the amount of a viral protein like p24 antigen using an ELISA assay.

-

Cytotoxicity Assay (CC₅₀): In parallel, set up identical plates with uninfected cells and the same compound dilutions. After the incubation period, assess cell viability using a method like the MTT or XTT assay, which measures mitochondrial activity.

-

Data Analysis: Calculate the EC₅₀ value by determining the compound concentration that inhibits viral replication by 50% compared to the virus control. Calculate the CC₅₀ value as the concentration that reduces cell viability by 50% compared to the mock-infected control.

Caption: General workflow for an in vitro antiviral and cytotoxicity assay.

Protocol 2: Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the viral polymerase.

-

Enzyme and Template/Primer: Obtain purified, recombinant HIV-1 reverse transcriptase. Use a synthetic template/primer such as poly(rA)/oligo(dT).

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, template/primer, a mixture of standard dNTPs (dATP, dGTP, dCTP, dTTP, with one being radiolabeled, e.g., ³H-dTTP), and varying concentrations of the inhibitor (the 2'-fluoro-dideoxynucleoside triphosphate, F-ddNTP).

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a set period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA). This precipitates the newly synthesized, radiolabeled DNA polymers.

-

Quantification: Collect the precipitate on a filter, wash to remove unincorporated radiolabeled nucleotides, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the F-ddNTP that causes a 50% reduction in the incorporation of the radiolabeled dNTP. This value is the IC₅₀ (50% inhibitory concentration).

Conclusion

The foundational research into 2'-fluoro-dideoxynucleosides established them as a promising class of antiviral agents. The introduction of the 2'-fluoro substituent confers enhanced chemical stability and preserves or enhances the potent chain-terminating activity characteristic of dideoxynucleosides. The quantitative data and detailed protocols from these early studies have paved the way for further development, leading to the investigation of these compounds against a broader range of viruses and their advancement into clinical trials. This body of work underscores the power of strategic chemical modification in nucleoside analog drug discovery.

References

- 1. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 6. ddNTP: Definition, structure & function [baseclick.eu]

- 7. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repub.eur.nl [repub.eur.nl]

Preliminary Investigation of Ro 31-6840's Antiviral Spectrum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the antiviral spectrum of the compound Ro 31-6840, also identified as 2'β-fluoro-2',3'-dideoxycytidine (2'βFddC). The information presented herein is based on available scientific literature and is intended to offer a concise summary of its known antiviral activities and mechanism of action.

Antiviral Activity of this compound

Current research predominantly focuses on the potent and selective activity of this compound against Human Immunodeficiency Virus Type 1 (HIV-1). Quantitative data from in vitro cell culture studies have demonstrated its efficacy in inhibiting viral replication.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Virus | Compound | Mean Antiviral IC₅₀ (μM) | Cellular Toxicity (up to μM) |

| HIV-1 | This compound | 0.61 | 100 |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of viral activity in cell culture.

Based on the available literature, this compound exhibits potent and selective anti-HIV-1 activity in cell culture, with a mean antiviral IC50 of 0.61 μM.[1] Notably, no adverse effects on the host cells were observed at concentrations up to 100 μM, indicating a favorable selectivity index.[1] At present, there is a lack of published data regarding the antiviral activity of this compound against other viral pathogens.

Mechanism of Action

The primary mechanism of antiviral action for this compound against HIV-1 is the inhibition of the viral enzyme, reverse transcriptase (RT). As a nucleoside analog, this compound is intracellularly converted to its triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural substrate for HIV-1 RT.

Table 2: Inhibition of Viral and Cellular Polymerases by this compound Triphosphate

| Enzyme | Compound | Kᵢ (μM) |

| HIV-1 Reverse Transcriptase | This compound triphosphate | 0.071 – 0.27 |

| Cellular DNA Polymerase α | This compound triphosphate | Low Inhibition |

| Cellular DNA Polymerase β | This compound triphosphate | Low Inhibition |

| Cellular DNA Polymerase γ | This compound triphosphate | Low Inhibition |

Kᵢ (Inhibition constant) indicates the concentration required to produce half-maximum inhibition.

Biochemical studies have shown that the triphosphate of this compound demonstrates a high degree of selectivity for HIV-1 RT, with a Kᵢ value ranging from 0.071 to 0.27 μM.[1] In contrast, it shows significantly lower inhibition of host cellular DNA polymerases α, β, and γ, which accounts for its low cytotoxicity.[1]

Experimental Protocols

Detailed experimental protocols for the antiviral testing of this compound are outlined below, based on standard methodologies for evaluating anti-HIV-1 compounds.

HIV-1 Inhibition Assay

This assay is designed to determine the concentration of a compound required to inhibit HIV-1 replication in cell culture.

Methodology:

-

Cell Culture: Susceptible human T-cell lines (e.g., MT-4 or CEM cells) are cultured in appropriate media and seeded into 96-well microtiter plates.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Treatment: The diluted compound is added to the infected cell cultures. Control wells include infected-untreated cells (positive control) and uninfected-untreated cells (negative control).

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for multiple rounds of viral replication.

-

Endpoint Analysis: The extent of viral replication is quantified. Common methods include measuring the level of HIV-1 p24 capsid protein in the culture supernatant by ELISA or determining the reverse transcriptase activity in the supernatant.

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the positive control. The IC₅₀ value is then determined by non-linear regression analysis.

Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of the active form of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a biotin/digoxigenin-labeled dUTP), and purified recombinant HIV-1 RT.

-

Inhibitor: The triphosphate form of this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow the reverse transcriptase to synthesize DNA.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated labeled nucleotide is measured. For radioactive labels, this is done using a scintillation counter. For non-radioactive labels, a colorimetric or chemiluminescent detection method is used.

-

Data Analysis: The inhibitory activity is determined by comparing the amount of DNA synthesis in the presence of the inhibitor to that in its absence. The Kᵢ value is calculated from this data.

Conclusion

The available scientific evidence strongly supports the classification of this compound as a potent and selective inhibitor of HIV-1. Its mechanism of action, targeting the viral reverse transcriptase with high specificity, underscores its potential as an antiretroviral agent. However, the broader antiviral spectrum of this compound remains largely unexplored in published literature. Further research is warranted to investigate the activity of this compound against a wider range of viruses to fully elucidate its therapeutic potential.

References

Ro 31-6840: A Biochemical Profile of a Selective Anti-HIV-1 Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-6840, also known as 2'βFddC, is a dideoxynucleoside analogue that has demonstrated potent and selective inhibitory activity against the human immunodeficiency virus type 1 (HIV-1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the fundamental biochemical properties of this compound, with a focus on its mechanism of action, inhibitory constants, and the experimental methodologies used for its characterization.

Core Biochemical Properties

This compound exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the viral genome. The active form of the drug, this compound triphosphate, acts as a competitive inhibitor of the viral RT.[1][2][4][5] Its incorporation into the growing DNA chain leads to premature termination, thus halting the viral replication process.

Quantitative Inhibitory Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Target | Cell/System | Reference |

| IC50 | 0.61 μM (mean, n=15) | HIV-1 | Cell Culture | [1][2][4][5] |

| Ki | 0.071 – 0.27 μM | HIV-1 Reverse Transcriptase | Biochemical Assay | [1][2][4][5] |

| Cytotoxicity | No adverse effect up to 100 μM | Host Cells | Cell Culture | [1][2][4] |

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

The primary mechanism of action of this compound involves its conversion to the active triphosphate form within the host cell. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the proviral DNA by HIV-1 reverse transcriptase. As a dideoxynucleoside, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.

Experimental Protocols

The biochemical characterization of this compound involves a series of standardized assays to determine its antiviral efficacy and mechanism of action.

Antiviral Activity Assay in Cell Culture

This assay is designed to determine the concentration of this compound required to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: Human lymphoblastoid cell lines susceptible to HIV-1 infection are cultured under standard conditions.

-

Infection: The cells are infected with a known titer of HIV-1.

-

Treatment: Immediately after infection, the cells are treated with a range of concentrations of this compound.

-

Incubation: The treated and untreated (control) cells are incubated to allow for viral replication.

-

Quantification: After the incubation period, the level of viral replication is quantified. A common method is to measure the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a suitable template-primer such as poly(rA)-oligo(dT), a mixture of deoxynucleoside triphosphates (dNTPs) including a radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP), and varying concentrations of this compound triphosphate.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated, typically using trichloroacetic acid (TCA).

-

Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Ki Determination: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using Dixon or Cheng-Prusoff equations.

Selectivity

A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes. Biochemical studies have shown that this compound triphosphate exhibits a high degree of selectivity for HIV-1 RT when compared to its inhibitory effects on cellular DNA polymerases α, β, and γ.[1][2][4] This selectivity is a key factor contributing to its favorable therapeutic index, with no adverse effects observed on host cells at concentrations up to 100 μM.[1][2][4]

Conclusion

This compound is a potent and selective inhibitor of HIV-1 replication. Its mechanism of action as a chain-terminating inhibitor of reverse transcriptase is well-characterized, and its favorable selectivity profile makes it a significant compound in the study of anti-HIV therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of nucleoside analogue inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-HIV-1 Assay of Ro 31-6840 (2'βFddC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-6840, also known as 2'βFddC, is a dideoxynucleoside analogue that has demonstrated potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) in cell culture. As a nucleoside reverse transcriptase inhibitor (NRTI), this compound acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. These application notes provide a comprehensive overview of the in vitro anti-HIV-1 activity of this compound and detailed protocols for its evaluation.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Value | Cell Line |

| Mean Antiviral IC50 | 0.61 µM | Not Specified |

Table 2: Biochemical and Cytotoxicity Data for this compound

| Parameter | Value | Target/Cell Line |

| Ki (HIV-1 Reverse Transcriptase) | 0.071 – 0.27 µM | HIV-1 RT |

| CC50 (No adverse effect) | > 100 µM | Host Cells |

| Selectivity Index (SI) | > 164 | - |

Signaling Pathway and Mechanism of Action

This compound, being a nucleoside analogue, must be anabolically phosphorylated to its active triphosphate form by host cellular kinases. The resulting this compound triphosphate competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.

Application Notes and Protocols for Ro 31-8220 (Bisindolylmaleimide IX), a Protein Kinase C Inhibitor

Important Note for Researchers: Initial searches for "Ro 31-6840" predominantly identify it as a dideoxynucleoside analog with anti-HIV-1 activity[1][2][3][4]. However, the request for detailed application notes concerning cell culture experiments and signaling pathways strongly suggests a likely confusion with the well-characterized protein kinase C (PKC) inhibitor, Ro 31-8220 . The following application notes and protocols are therefore provided for Ro 31-8220, which aligns with the described research context.

Introduction

Ro 31-8220 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC)[5][6]. As a member of the bisindolylmaleimide class of compounds, it acts as an ATP-competitive inhibitor of PKC isoforms[7]. PKC is a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses[8]. Due to its central role in signal transduction, the inhibition of PKC by Ro 31-8220 provides a valuable tool for elucidating the functions of these pathways in various cellular contexts. Beyond its primary targets, Ro 31-8220 has also been shown to inhibit other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β, at nanomolar concentrations[6][8].

Mechanism of Action

Ro 31-8220 exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of PKC. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals originating from diacylglycerol (DAG) and calcium mobilization. The inhibition of PKC can impact numerous downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway[9].

Data Presentation

Table 1: Inhibitory Activity of Ro 31-8220 Against Various Kinases

| Target Kinase | IC₅₀ (nM) | Reference |

| PKCα | 5 - 33 | [6][7][8] |

| PKCβI | 24 | [6][7][8] |

| PKCβII | 14 | [6][7][8] |

| PKCγ | 27 | [6][7][8] |

| PKCε | 24 | [6][7][8] |

| Rat Brain PKC | 23 | [6][8] |

| MAPKAP-K1b | 3 | [6][8] |

| MSK1 | 8 | [6][8] |

| S6K1 | 15 | [6][8] |

| GSK3β | 38 | [6][8] |

Table 2: Cellular Activity of Ro 31-8220

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| HCT-116 | Antiproliferative | 0.84 | [6] |

| MCF7 | Antiproliferative | 1.96 | [6] |

| A549 | Growth Inhibition | 0.78 | [7] |

| MCF-7 | Growth Inhibition | 0.897 | [7] |

| T-Lymphoblasts | IL-2 Dependent Proliferation | 0.35 | [5] |

| Peripheral Blood Mononuclear Cells | Mitogen-induced IL-2 Production | 0.08 | [5] |

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with Ro 31-8220

This protocol outlines a general procedure for treating adherent cells with Ro 31-8220 for downstream analysis (e.g., Western blotting, RT-qPCR, or cell viability assays).

Materials:

-

Ro 31-8220

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Cell line of interest

-

Multi-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of Ro 31-8220 in sterile DMSO.

-

For example, dissolve 5.54 mg of Ro 31-8220 (MW: 553.65 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

-

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of treatment.

-

Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment.

-

-

Treatment:

-

On the day of the experiment, prepare working solutions of Ro 31-8220 by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Typical working concentrations range from 100 nM to 10 µM.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Ro 31-8220 (typically ≤ 0.1%).

-

Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of Ro 31-8220 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours), depending on the experimental endpoint.

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream analysis. For example:

-

Western Blotting: Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Cell Viability Assay (e.g., MTT, CellTiter-Glo): Follow the manufacturer's instructions for the chosen assay.

-

RNA Extraction: Wash the cells with PBS and proceed with your standard RNA extraction protocol.

-

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details a method to analyze the effect of Ro 31-8220 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry. Ro 31-8220 has been shown to induce G2/M phase arrest in some cell lines[10].

Materials:

-

Ro 31-8220 stock solution (10 mM in DMSO)

-

Cells treated with Ro 31-8220 or vehicle control (from Protocol 1)

-

PBS, ice-cold

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Following treatment with Ro 31-8220 or vehicle, aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a labeled FACS tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Cell Fixation:

-

Carefully aspirate the supernatant.

-

Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

-

Resuspend the cell pellet by gently vortexing.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at 4°C or for longer storage at -20°C.

-

-

Propidium Iodide Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.

-

Wash the cells once with 1 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence).

-

Troubleshooting and Considerations

-

Solubility: Ro 31-8220 is soluble in DMSO. Ensure the stock solution is fully dissolved before further dilution. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

Off-Target Effects: As shown in Table 1, Ro 31-8220 can inhibit other kinases, especially at higher concentrations. It is crucial to consider potential off-target effects when interpreting results. Using another PKC inhibitor with a different chemical structure can help to confirm that the observed effects are due to PKC inhibition.

-

Cell Line Variability: The optimal concentration of Ro 31-8220 and the treatment duration can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.

-

Light Sensitivity: Protect the Ro 31-8220 stock solution and working solutions from light to prevent degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Determining the IC50 of Ro 31-6840 for HIV-1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of Ro 31-6840 against Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a dideoxynucleoside analogue that demonstrates potent and selective anti-HIV-1 activity. The mean antiviral IC50 for this compound has been reported to be 0.61 μM.[1][2][3] This document outlines the essential experimental procedures, including a cell-based HIV-1 inhibition assay using the p24 antigen quantification method and a cytotoxicity assay to assess the compound's effect on host cell viability. Additionally, it includes a summary of the compound's mechanism of action and relevant data presented in a clear, tabular format.

Introduction to this compound

This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][4] Like other NRTIs, it acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[2][4][5] For its antiviral activity, this compound must be phosphorylated intracellularly to its active triphosphate form.[2] This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and inhibition of viral replication.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in the context of HIV-1 inhibition.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Mean Antiviral IC50 | 0.61 μM | Various T-cell lines | [1][2][3] |

| Cytotoxicity (CC50) | > 100 μM | C8166 cells | [1] |

| Ki for HIV-1 RT | 0.071 - 0.27 μM | N/A (Biochemical assay) | [2] |

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor in the HIV-1 replication cycle.

Experimental Protocols

Determination of Antiviral Activity (IC50) using HIV-1 p24 Antigen Assay

This protocol describes a cell-based assay to determine the IC50 of this compound by quantifying the inhibition of HIV-1 replication. The level of HIV-1 p24 capsid protein in the cell culture supernatant is used as a marker for viral replication.

Materials:

-

Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, C8166, or peripheral blood mononuclear cells [PBMCs])

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol Workflow:

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

-

Cell Seeding: Seed the susceptible T-cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium.

-

Compound Addition: Add 50 µL of the serially diluted this compound to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except the cell control wells) to achieve a desired multiplicity of infection (MOI).

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 5 to 7 days.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Data Analysis: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. Calculate the percentage of HIV-1 inhibition for each concentration of this compound relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity (CC50) using MTT Assay

This protocol is used to assess the cytotoxicity of this compound on the host cells, which is crucial for determining the selectivity index (SI = CC50/IC50) of the compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

-

The same human T-lymphocyte cell line used in the antiviral assay

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol Workflow:

Procedure:

-

Compound and Cell Preparation: Prepare serial dilutions of this compound and seed the T-cells in a 96-well plate as described in the antiviral assay protocol (steps 1 and 2). Include "cell control" wells (cells with medium only, no compound) and "blank" wells (medium only).

-

Compound Addition: Add the serially diluted this compound to the appropriate wells.

-

Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken gently to ensure complete dissolution.

-

Data Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration of this compound relative to the cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the anti-HIV-1 activity and cytotoxicity of this compound. By following these standardized procedures, researchers can reliably determine the IC50 and CC50 values, which are critical parameters in the preclinical assessment of this and other potential antiretroviral agents. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental workflows, facilitating a clearer understanding of the scientific principles and practical steps involved.

References

- 1. pnas.org [pnas.org]

- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. m.youtube.com [m.youtube.com]

- 6. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes & Protocols: HIV-1 Reverse Transcriptase Inhibition Assay Using Ro 31-6840

These application notes provide a detailed protocol for determining the inhibitory activity of Ro 31-6840 against HIV-1 reverse transcriptase (RT). The document is intended for researchers, scientists, and drug development professionals working on anti-HIV drug discovery.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). The reverse transcriptase (RT) enzyme is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] As such, HIV-1 RT is a primary target for antiretroviral therapy.

This compound, also known as 2′βFddC, is a dideoxynucleoside analogue that has demonstrated potent and selective inhibitory activity against HIV-1.[3][4][5] Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound acts as a chain terminator. It requires intracellular phosphorylation to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by RT. The absence of a 3'-hydroxyl group on the incorporated this compound triphosphate prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.[6][7]

This document outlines a detailed protocol for an in vitro HIV-1 reverse transcriptase inhibition assay to quantify the inhibitory potency of this compound. The described method is a non-radioactive, colorimetric ELISA-based assay that measures the incorporation of digoxigenin (DIG) and biotin-labeled dNTPs into a DNA strand synthesized by HIV-1 RT.[6]

Quantitative Data Summary

The inhibitory potency of this compound against HIV-1 and its reverse transcriptase has been determined in both cell-based and biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Notes |

| IC50 | 0.61 µM | Antiviral Assay (Cell Culture) | Mean value from 15 experiments. No adverse effects on host cells were observed at concentrations up to 100 µM.[3][4][5] |

| Ki | 0.071 – 0.27 µM | Biochemical Assay | For this compound triphosphate against HIV-1 RT. Demonstrates high selectivity for HIV-1 RT compared to cellular DNA polymerases α, β, and γ.[3][4][5] |

Table 1: Inhibitory Activity of this compound

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from a standard ELISA-based HIV-1 RT assay and is suitable for determining the IC50 value of this compound.[6]

3.1. Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

This compound

-

Poly(A) template and Oligo(dT) primer

-

Reaction Buffer (containing MgCl2, KCl, and Tris-HCl)

-

Digoxigenin (DIG) and Biotin-labeled dNTP mix

-

Lysis Buffer

-

Streptavidin-coated 96-well microplates

-

Anti-DIG-Peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Washing Buffer (e.g., PBS with 0.05% Tween 20)

-

DMSO (for compound dilution)

-

Microplate reader

3.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in the reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

Prepare the reaction mixture containing the poly(A) template, oligo(dT) primer, and the DIG/Biotin-labeled dNTP mix in the reaction buffer.

-

Dilute the recombinant HIV-1 RT in lysis buffer to the desired working concentration.

-

-

Enzymatic Reaction:

-

Add 20 µL of the diluted this compound (or control vehicle) to the wells of a standard 96-well plate.

-

Add 20 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well.

-

Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

-

Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.[6]

-

-

Capture of Synthesized DNA:

-

Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated microplate.

-

Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.[6]

-

-

Detection:

-

Wash the wells three times with 200 µL of washing buffer to remove unbound reagents.

-

Add 100 µL of the Anti-DIG-POD conjugate to each well and incubate at 37°C for 45 minutes.

-

Wash the wells five times with 200 µL of washing buffer to remove the unbound conjugate.

-

Add 100 µL of the peroxidase substrate to each well and incubate at room temperature until a sufficient color change is observed (typically 10-30 minutes).

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

-

3.3. Data Analysis

-

Subtract the mean absorbance of the negative control wells from all other absorbance readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in RT activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Figure 1: Workflow for the HIV-1 RT Inhibition Assay.

Figure 2: Mechanism of this compound Inhibition.

References

Application Notes and Protocols for Testing the Efficacy of Ro 31-6840